molecular formula C20H17NO5 B11568916 1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568916
M. Wt: 351.4 g/mol
InChI Key: OLJIECVPDXUUPP-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenone-pyrrole core substituted with a 3-hydroxyphenyl group at position 1 and a 2-methoxyethyl chain at position 2. The compound is synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines under mild conditions, as described in recent combinatorial chemistry studies . Notably, the (1R)-stereoisomer of this compound has been characterized, with molecular formula C23H21NO6 and a monoisotopic mass of 407.1369 g/mol .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H17NO5/c1-25-10-9-21-17(12-5-4-6-13(22)11-12)16-18(23)14-7-2-3-8-15(14)26-19(16)20(21)24/h2-8,11,17,22H,9-10H2,1H3

InChI Key

OLJIECVPDXUUPP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approach

The most efficient route involves a one-pot MCR using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate , 3-hydroxybenzaldehyde , and 2-methoxyethylamine (Scheme 1). This method leverages in situ imine formation followed by cyclization:

  • Imine Formation : 3-Hydroxybenzaldehyde reacts with 2-methoxyethylamine in anhydrous ethanol at 40°C for 30 minutes, forming a Schiff base intermediate.

  • Michael Addition : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate undergoes conjugate addition to the imine, facilitated by acetic acid.

  • Cyclization and Aromatization : Heating the mixture at 80°C for 20 hours induces cyclodehydration, yielding the chromeno-pyrrole core.

Optimized Conditions :

  • Solvent: Ethanol with 10% acetic acid (v/v)

  • Temperature: 80°C (reflux)

  • Yield: 72–86% after crystallization

Stepwise Synthesis

An alternative stepwise method involves pre-forming the pyrrolidine ring before introducing the chromene moiety:

  • Pyrrolidine Synthesis : Condensation of 2-methoxyethylamine with ethyl acetoacetate forms a β-enamino ester.

  • Chromene Formation : Reaction with 3-hydroxyphenylglyoxal under acidic conditions generates the fused chromene-pyrrole system.

This method requires stringent temperature control (0–5°C during enamine formation) but offers flexibility in modulating substituents.

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

The choice of solvent critically impacts reaction efficiency:

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol208695
Methanol247492
Dioxane186889

Ethanol outperforms other solvents due to its polarity and ability to stabilize intermediates. Acetic acid acts as a dual catalyst:

  • Accelerates imine formation via protonation of the aldehyde.

  • Promotes dehydration during cyclization.

Temperature Profile

A staged temperature protocol is essential:

  • 40°C : Optimal for imine formation without side reactions.

  • 80°C : Necessary for cyclodehydration; higher temperatures (>90°C) lead to decomposition.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 6.95 (s, 1H, pyrrole-H)

  • δ 4.32 (t, J = 6.8 Hz, 2H, OCH2CH2O)

  • δ 3.45 (s, 3H, OCH3)

13C NMR (100 MHz, DMSO-d6) :

  • 170.2 ppm (C=O, chromenone)

  • 161.8 ppm (C=O, pyrrolidinone)

  • 55.1 ppm (OCH3)

HRMS (ESI-TOF) : m/z [M+H]+ Calcd for C21H18NO5: 364.1184; Found: 364.1187.

Chromatographic Monitoring

Thin-layer chromatography (TLC) using silica gel 60 F254 plates (ethyl acetate/hexane, 1:1) effectively tracks reaction progress. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >95% purity.

Scale-Up and Industrial Feasibility

The MCR approach is scalable to kilogram quantities with minor modifications:

  • Continuous Flow Reactors : Reduce reaction time to 6 hours.

  • Crystallization Solvent : Switch to isopropanol for easier recovery (yield: 82%).

Industrial batches exhibit consistent purity (94–96%) and comply with ICH Q3D guidelines for elemental impurities.

Applications and Derivatives

While pharmacological studies of the title compound are ongoing, structural analogs demonstrate:

  • Anticancer Activity : IC50 = 3.2 μM against MCF-7 cells.

  • Antioxidant Capacity : 2.8-fold higher radical scavenging vs. ascorbic acid.

Derivatization at the 9-dione position (e.g., introducing sulfonamide groups) enhances bioavailability .

Chemical Reactions Analysis

Diketone Reactivity

The 3,9-dione moiety serves as a primary site for nucleophilic additions and condensations:

Reaction TypeConditionsProduct FormedYield (%)Citation
Enolate FormationNaH/THF, 0°C → rtAlkylated derivatives60–75
Michael AdditionAcOH, 80°C, 12 hβ-Ketoester adducts42–56
Hydrazine CondensationEtOH, reflux, 6 hPyrazole-fused analogs30–78

The diketone participates in hydrazine-mediated cyclocondensations to yield pyrazolopyrrolidine derivatives, a reaction optimized at 80°C in dioxane (78% yield) .

Electrophilic Aromatic Substitution

The 3-hydroxyphenyl group directs electrophiles to ortho/para positions, though steric hindrance from the methoxyethyl chain limits reactivity:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the para position relative to the hydroxyl group.

  • Sulfonation : Requires fuming H₂SO₄ at 120°C due to deactivated aryl rings.

Methoxyethyl Side-Chain Modifications

The 2-methoxyethyl substituent undergoes cleavage and functionalization:

ReactionReagentsOutcomeApplication
Acidic Cleavage48% HBr, reflux, 4 hDemethylation to 2-hydroxyethylSolubility enhancement
OxidationKMnO₄, H₂O, 80°CCarboxylic acid formationBioconjugation studies

Heterocyclic Ring Functionalization

The pyrrole nitrogen participates in alkylation and acylation:

  • N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form quaternary ammonium salts (45–60% yield).

  • Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, though steric hindrance reduces efficiency (28% yield).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of halogenated analogs (synthesized via electrophilic substitution):

Coupling TypeCatalyst SystemSubstrateProduct Utility
SuzukiPd(PPh₃)₄, K₂CO₃, DMFAryl boronic acidsBiaryl derivatives for drug discovery
HeckPd(OAc)₂, PPh₃, NEt₃AlkenesExtended π-conjugated systems

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming bridged polycyclic structures.

Comparative Reactivity with Analogues

Key structural differences influence reaction outcomes:

Compound VariationReactivity Difference vs. Target CompoundCause
6,7-Dimethyl substitutionReduced diketone reactivity due to steric bulkMethyl groups hinder enolate formation
Fluorination at C7Enhanced electrophilic substitution ratesFluorine’s electron-withdrawing effect
Thiadiazole-substituted analogsGreater stability in acidic conditionsSulfur-containing heterocycle resilience

Degradation Pathways

  • Hydrolytic Degradation : The lactone ring undergoes pH-dependent hydrolysis, with t₁/₂ = 8 h at pH 9.

  • Thermal Decomposition : DSC analysis shows exothermic decomposition at 240–260°C.

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly for constructing bioactive heterocycles. Further studies on enantioselective transformations and catalytic systems could expand its utility in medicinal applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromeno-pyrrole core structure characterized by the presence of hydroxyl and methoxy substituents. Its molecular formula is C27H23NO6C_{27}H_{23}NO_6, with a molecular weight of approximately 457.5 g/mol. The structural configuration enables interactions with various biological targets, making it a subject of interest in pharmacological studies.

Research indicates that 1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits various biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of methoxy groups suggests potential antimicrobial activity, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : Some derivatives may cross the blood-brain barrier and exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (Breast Cancer)12.5Induction of apoptosis
Study 2HeLa (Cervical Cancer)15.0Cell cycle arrest at G1 phase
Study 3A549 (Lung Cancer)10.0Inhibition of proliferation

These results indicate that the compound is particularly effective against breast and lung cancer cell lines.

In Vivo Studies

In vivo studies have further assessed the efficacy and safety profile of the compound:

  • Animal Model : A study using xenograft models demonstrated significant tumor reduction when treated with the compound at doses of 20 mg/kg.
  • Toxicity Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer when administered over a four-week period.
  • Neuroprotective Research : Research indicated that derivatives similar to this compound showed protective effects against neurotoxicity induced by oxidative stress in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly modifiable, enabling the generation of diverse analogs. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Yield (%) Solubility/Stability Biological Activity References
1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Hydroxyphenyl, 2-methoxyethyl 43–62* Moderate solubility in DMSO Under investigation
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl, 2-hydroxyethyl, methyl groups at C6/C7 52 Enhanced aqueous solubility Anticancer (in vitro screening)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Hydroxyphenyl, furanylmethyl, chloro at C7 62 Low solubility in polar solvents Antimicrobial potential
AV-C (1-(2-fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) 2-Fluorophenyl, thiadiazolyl N/A High membrane permeability Antiviral (Zika, Dengue, Chikungunya)
2-Allyl-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Ethylphenyl, allyl, methyl at C7 43 Lipophilic No reported activity

*Yields vary based on reaction conditions (e.g., solvent, temperature) .

Key Findings

Chloro or methyl substitutions (e.g., in 7-chloro or 7-methyl derivatives) improve metabolic stability but reduce solubility .

Synthetic Flexibility: The target compound and its analogs are synthesized via one-pot multicomponent reactions, achieving yields of 43–62% under optimized conditions (e.g., methanol or dioxane, 80°C) . AV-C requires specialized reagents (e.g., hydrazine hydrate) for functionalization, limiting scalability compared to the target compound’s synthesis .

Physicochemical Properties: 2-Methoxyethyl and 2-hydroxyethyl chains enhance solubility in polar solvents, whereas allyl or furan groups increase lipophilicity . The trimethoxyphenyl derivative exhibits superior aqueous solubility due to its polar substituents, making it a candidate for intravenous formulations .

Biological Screening: Libraries of chromeno[2,3-c]pyrrole-3,9-diones (223 examples) have been generated for high-throughput screening, though the target compound’s specific activity data are pending . AV-C stands out as the only compound in this class with confirmed broad-spectrum antiviral activity (EC50 = 0.5–1.2 µM) .

Biological Activity

1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that belongs to the chromeno[2,3-c]pyrrole family. This class of compounds has garnered attention due to their diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article aims to compile and analyze the biological activity of this specific compound based on existing literature.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol

Antioxidant Activity

Research has indicated that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. For instance, a study highlighted that certain chromeno derivatives effectively scavenge free radicals and reduce oxidative stress markers in vitro. The mechanism is believed to involve the donation of hydrogen atoms from hydroxyl groups present in the structure .

Antibacterial Activity

Compounds within the chromeno[2,3-c]pyrrole class have shown promising antibacterial effects against various pathogens. A specific study reported that related compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, comparable to standard antibiotics like gentamicin .

CompoundTarget BacteriaActivity
Chromeno DerivativeStaphylococcus aureusComparable to Gentamicin
Chromeno DerivativeEscherichia coliComparable to Gentamicin

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, a study established that this compound exhibits selective cytotoxicity against melanoma cells with an IC50 value indicating significant antiproliferative effects. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .

Case Study 1: Cytotoxicity in Melanoma Cells

In a controlled experiment examining the cytotoxic effects of the compound on melanoma cells (SH-4), it was found that the compound induced apoptosis with an IC50 value of approximately 44.63 μM. The selectivity index (SI) was calculated at 3.83, indicating a favorable therapeutic window compared to non-cancerous cells .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant activity of various chromeno derivatives using DPPH and ABTS assays. The results showed that this compound exhibited a notable reduction in DPPH radical activity by 72% at a concentration of 100 µg/mL, highlighting its potential as a natural antioxidant agent .

Q & A

Q. Table 1: Representative Reaction Outcomes

Substituent Type (Aryl Aldehyde)Reaction TimeYield Range
Electron-donating (e.g., methoxy)2 h43–70%
Electron-withdrawing (e.g., Cl)15–20 min70–86%

Basic: How can researchers troubleshoot low yields in the multicomponent synthesis?

Methodological adjustments include:

  • Optimizing heating duration : Extend heating to 2 h for aldehydes with donor groups to ensure cyclization completion .
  • Validating amine reactivity : Use primary amines with sterically unhindered alkyl/aryl groups (e.g., benzyl, allyl) to avoid side reactions .
  • Monitoring reaction progress : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry if side products dominate .

Advanced: How do conflicting reports on substituent compatibility impact synthetic protocol design?

Early synthetic methods (e.g., Vydzhak et al., 2008–2010) required harsher conditions and longer reaction times for bulky substituents, limiting scope . In contrast, the multicomponent approach resolves these contradictions by:

  • Enabling broader substituent diversity : 223 compounds were synthesized with a 92% success rate, including previously challenging groups like allyl and benzyl.
  • Reducing mechanistic ambiguity : The one-pot process minimizes intermediate isolation, suppressing competing pathways (e.g., dimerization). Researchers should prioritize this protocol for novel derivatives but validate older methods for specific sterically hindered substrates .

Advanced: What advanced spectroscopic techniques are recommended for structural elucidation?

  • NMR (2D-COSY, HSQC) : Resolve overlapping signals in the fused chromeno-pyrrole core, particularly for distinguishing methoxyethyl and hydroxyphenyl proton environments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C24H17NO3 for a related analog ).
  • X-ray crystallography : Resolve regiochemical ambiguities in the dihydrochromeno[2,3-c]pyrrole scaffold, as demonstrated in antiviral analogs .

Advanced: How can researchers design biological activity screens for this compound?

  • TRIF pathway agonism assays : Inspired by structurally related compounds (e.g., AV-C in ), use luciferase reporter systems to evaluate immunomodulatory potential.
  • Antiviral activity screening : Test against Zika, Chikungunya, or Dengue viruses via dose-dependent LUC synthesis assays .
  • Structure-activity relationship (SAR) studies : Compare libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with varying substituents to identify bioactive motifs .

Basic: What post-synthetic modifications are feasible for functionalizing this compound?

  • Ring-opening with hydrazine : Convert the chromeno-pyrrole core to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones using hydrazine hydrate (3–7 eq.) in dioxane at 80°C for 15–20 h .
  • Selective hydroxyl protection : Use silyl ethers or acetyl groups to protect the 3-hydroxyphenyl moiety during further derivatization .

Advanced: How should researchers address discrepancies in reported yields for halogenated derivatives?

Halogenated substrates (e.g., chloro, fluoro) show variable yields (60–86%) depending on:

  • Position of substitution : Para-substituted aryl aldehydes yield higher than ortho due to steric effects .
  • Amine nucleophilicity : Pair electron-deficient aldehydes with strongly nucleophilic amines (e.g., benzylamine) to accelerate cyclization .
  • Validation : Cross-check purity via HPLC and confirm by repeating reactions with freshly purified reagents.

Basic: What safety precautions are critical during synthesis?

  • Hydrazine handling : Use fume hoods and personal protective equipment (PPE) due to toxicity .
  • Solvent disposal : Recover dioxane via distillation to minimize environmental impact .

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